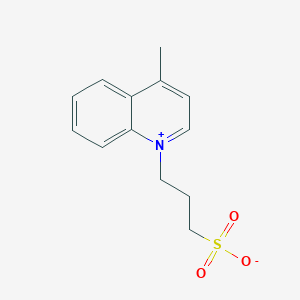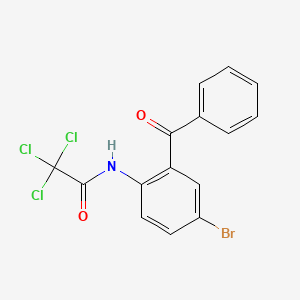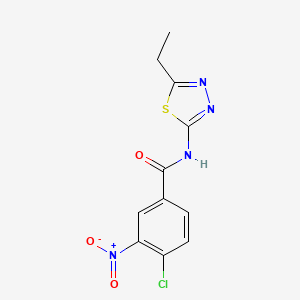
4-Methyl-1-(3-sulfonatopropyl)quinolin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-(3-sulfonatopropyl)quinolin-1-ium is a chemical compound with the molecular formula C13H15NO3S It is known for its unique structure, which includes a quinoline ring substituted with a methyl group and a sulfonatopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(3-sulfonatopropyl)quinolin-1-ium typically involves the reaction of quinoline derivatives with sulfonating agents. One common method includes the reaction of 4-methylquinoline with 1,3-propanesultone under basic conditions to introduce the sulfonatopropyl group. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
4-Methyl-1-(3-sulfonatopropyl)quinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by the sulfonatopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
4-Methyl-1-(3-sulfonatopropyl)quinolin-1-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Methyl-1-(3-sulfonatopropyl)quinolin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The sulfonatopropyl group enhances the compound’s solubility and facilitates its interaction with biological molecules. The quinoline ring can intercalate with DNA or interact with proteins, leading to various biological effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
4-Methylquinoline: Lacks the sulfonatopropyl group, making it less soluble and less reactive in certain chemical reactions.
1-(3-Sulfonatopropyl)quinolin-1-ium: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
Uniqueness
4-Methyl-1-(3-sulfonatopropyl)quinolin-1-ium is unique due to the presence of both the methyl and sulfonatopropyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
56405-66-4 |
|---|---|
分子式 |
C13H15NO3S |
分子量 |
265.33 g/mol |
IUPAC名 |
3-(4-methylquinolin-1-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C13H15NO3S/c1-11-7-9-14(8-4-10-18(15,16)17)13-6-3-2-5-12(11)13/h2-3,5-7,9H,4,8,10H2,1H3 |
InChIキー |
QHORCTJPQGNFIZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CCCS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]-](/img/structure/B11711621.png)
![1-[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11711629.png)
![5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylbenzyl)sulfanyl]-N-phenylpyridine-3-carboxamide](/img/structure/B11711630.png)
![N-({N'-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11711632.png)
![2-chloro-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11711640.png)
![4-{[(2E)-3-allyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11711644.png)


![2-{[(4-fluorophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11711667.png)

![2,2'-{benzene-1,4-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}dibenzoic acid](/img/structure/B11711680.png)
![2-chloro-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11711692.png)
![2,4-dibromo-6-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11711707.png)

